molecular formula C14H19BrO2S B3119210 Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate CAS No. 247923-30-4

Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate

Cat. No. B3119210
CAS RN: 247923-30-4
M. Wt: 331.27 g/mol
InChI Key: SYNUPKFIWSYGPA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate” would likely depend on the specific conditions and reagents used. Unfortunately, without more specific information, it’s challenging to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. These could include properties such as molecular weight, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Organic Synthesis

  • Synthetic Methodologies : Tert-butyl compounds are widely used in synthetic chemistry for the preparation of various organic molecules. For instance, the use of tert-butyl 2-hydroxyalkyl sulfides in organic synthesis demonstrates the utility of tert-butyl derivatives in constructing complex molecules. These sulfides, prepared from reactions with 2-methylpropane-2-thiol, can be directly converted into 1,3-oxathiolanes, highlighting their versatility in synthesis Porter, Saez, & Sandhu, 2006.

  • Catalysis : Tert-butyl compounds also find applications as ligands or intermediates in catalytic processes. For example, tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters have been used in chemoselective one-pot syntheses of 2H-chromene-3-carboxylic acids, demonstrating the role of tert-butyl derivatives in facilitating complex catalytic reactions Faridoon, Olomola, Tukulula, Klein, & Kaye, 2015.

Materials Science

  • Polymer Chemistry : Tert-butyl compounds are instrumental in polymer chemistry, particularly in the synthesis of block copolymers and star polymers. The synthesis of 3-arm ABC-type miktoarm star copolymers with a reducible disulfide linkage showcases the use of tert-butyl derivatives in creating advanced polymer architectures for potential applications in drug delivery and nanotechnology Liu, Tang, Tang, & Zhao, 2015.

Chemical Transformations

  • High-Pressure Chemistry : Tert-butyl compounds have been studied under high-pressure conditions to understand their phase behavior and thermodynamic properties. Such studies provide insights into the stability and reactivity of tert-butyl derivatives under extreme conditions, which is valuable for designing materials and reactions that operate under high pressures Reuter, Büsing, Tamarit, & Würflinger, 1997.

Safety and Hazards

The safety and hazards associated with “Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate” would likely depend on its specific structure and how it’s handled. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for research and development involving “Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate” would likely depend on its specific applications and properties .

properties

IUPAC Name

tert-butyl 2-(4-bromophenyl)sulfanyl-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO2S/c1-13(2,3)17-12(16)14(4,5)18-11-8-6-10(15)7-9-11/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNUPKFIWSYGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Bromothiophenol (100 g) and tert-butyl 2-bromoisobutyrate (118 g) are dissolved in 1 l of ethanol and treated with 29 g of KOH. The mixture is stirred under reflux for 2 h and cooled, and the KBr is filtered off. The filtrate is concentrated and the residue is recrystallized from n-hexane. This gives 93.6 g of a colourless solid.
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100 g
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118 g
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1 L
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29 g
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Synthesis routes and methods II

Procedure details

A mixture of 4-bromothiophenol (100 g; 0.53 mole) and potassium hydroxide (29.5 g; 0.53 mole) in ethanol (1000 mL) was stirred until all material had dissolved. t-Butyl 2-bromoisobutyrate (117.6 g; 0.53 mole) was added dropwise over 30 min, keeping the temperature below 55° C. The resulting mixture was heated at reflux for 1 h, then cooled to 23° C. The precipitate (KBr) was removed by filtration and the solvent evaporated. The residue was partitioned between water (1000 mL) and methylene chloride (500 mL) and the organic layer was separated, dried (Na2SO4) and evaporated to afford a white solid. Crystallization from hexane gave a white solid (119.85 g; 68%).
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100 g
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29.5 g
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1000 mL
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117.6 g
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Synthesis routes and methods III

Procedure details

As above, tert-butyl 2-[4-(2-aminoethyl)phenylthio]-2-methylpropionate was obtained in 86% yield by reacting 4-bromothiophenol (1) as a starting material with tert-butyl 2-bromoisobutyrate to obtain tert-butyl 2-(4-bromophenylthio)-2-methylpropionate (2) in 80% yield, reacting it with N-vinyl phthalimide in presence of palladium catalyst for 24 hours to obtain tert-butyl 2-[4-(2-phthalimidoethenyl)phenylthio]-2-methylpropionate (3) in 84% yield, reducing the resulted compound (3) under Wilkinson catalyst to obtain tert-butyl 2-[4-(2-phthalimidoethyl)phenylthio]-2-methylpropionate (4) in 91% yield and then reacting the resulted compound (4) with hydrazine.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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